![molecular formula C10H8BrN3O2 B4724829 N-(5-bromo-2-pyridinyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4724829.png)
N-(5-bromo-2-pyridinyl)-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-5-methyl-3-isoxazolecarboxamide, commonly known as BRD-7389, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD-7389 is a member of the isoxazole family of compounds and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
BRD-7389 has been shown to have a range of potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. BRD-7389 has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Inhibition of BET proteins has been shown to have anti-tumor effects in a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Wirkmechanismus
BRD-7389 specifically targets the bromodomain of BET proteins, which are involved in the recognition of acetylated histones and subsequent recruitment of transcriptional machinery. By inhibiting the activity of BET proteins, BRD-7389 disrupts the expression of genes that are critical for cancer cell survival and proliferation. In addition to its effects on BET proteins, BRD-7389 has also been shown to inhibit the activity of other proteins involved in the regulation of gene expression, including the histone acetyltransferases p300 and CBP.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, BRD-7389 has been shown to have other biochemical and physiological effects. For example, BRD-7389 has been shown to inhibit the activity of the kinase RIPK2, which is involved in the regulation of inflammatory signaling pathways. Inhibition of RIPK2 has been shown to have anti-inflammatory effects in a variety of disease models. BRD-7389 has also been shown to have anti-viral effects, inhibiting the replication of several viruses including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BRD-7389 is its high potency and selectivity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in cancer and other diseases. However, one limitation of BRD-7389 is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, the mechanism of action of BRD-7389 is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research related to BRD-7389. One area of interest is in the development of more potent and selective inhibitors of BET proteins. Another area of research is in the identification of biomarkers that can predict response to BET inhibition in cancer patients. Additionally, there is interest in exploring the potential therapeutic applications of BRD-7389 in other disease areas, such as inflammation and viral infections. Finally, there is interest in exploring the use of BRD-7389 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-4-8(14-16-6)10(15)13-9-3-2-7(11)5-12-9/h2-5H,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPVXYVPBJYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.